

# A Comparative Analysis of Androsterone Sulfate Levels Across Diverse Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Androsterone sulfate*

Cat. No.: *B1212888*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Androsterone sulfate** levels in different human populations, supported by experimental data and detailed methodologies. The primary focus of clinical and research measurement is on its precursor, **Dehydroepiandrosterone sulfate** (DHEA-S), due to its significantly higher and more stable circulating concentrations, which reflects adrenal androgen production.<sup>[1][2]</sup> This document will therefore primarily present data on DHEA-S as a key biomarker.

## Data Presentation: Quantitative Comparison of DHEA-S Levels

Serum DHEA-S concentrations exhibit significant variability based on age, sex, and ethnicity.<sup>[3]</sup> <sup>[4][5][6]</sup> The following tables summarize typical DHEA-S levels across these demographics. It is important to note that reference ranges may vary slightly between laboratories.<sup>[7]</sup>

Table 1: Age and Sex-Related Differences in Serum DHEA-S Levels (μg/dL)

| Age Group   | Males (µg/dL)               | Females (µg/dL)           |
|-------------|-----------------------------|---------------------------|
| 1-12 months | 4.8 - 64.1                  | 4.8 - 64.1                |
| 1-4 years   | 0.1 - 56.4                  | 1.8 - 97.2                |
| 5-8 years   | 18 - 194                    | 26.1 - 141.9              |
| 9-11 years  | 49.5 - 270.5                | 35 - 192.6                |
| 12-14 years | 49.5 - 270.5                | 67.8 - 328.6              |
| 15-19 years | 115.3 - 459.6               | 110 - 433.2               |
| 18-29 years | 110 - 510                   | 45 - 320                  |
| 20-29 years | 280 - 640                   | 65 - 380                  |
| 30-39 years | 110 - 370[7] / 120 - 520[8] | 40 - 325[7] / 45 - 270[8] |
| 40-49 years | 45 - 345[7] / 95 - 530[8]   | 25 - 220[7] / 32 - 240[8] |
| 50-59 years | 25 - 240[7] / 70 - 310[8]   | 15 - 170[7] / 26 - 200[8] |
| 60-69 years | < 204[7] / 42 - 290[8]      | < 145[7] / 13 - 130[8]    |
| > 69 years  | < 204[7] / 28 - 175[8]      | < 145[7] / 17 - 90[8]     |

Note: Data compiled from multiple sources, which may account for overlapping ranges.[7][8]

Table 2: Ethnic and Geographical Variations in DHEA-S Levels

| Population Group | Key Findings on DHEA-S/Androgen Metabolite Levels                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ethnicity        | Log circulating DHEA-S concentrations were found to be highest among Chinese and Japanese women and lowest among African American and Hispanic women, a pattern that persisted after adjusting for age, smoking, and BMI. <sup>[6]</sup> Black men have been observed to have higher levels of estrogens (estradiol, estrone) compared to Caucasians or Asians. <sup>[9]</sup> Asian men have been found to have lower levels of glucuronidated androgen metabolites. <sup>[9]</sup> |
| Geography        | There is significant geographical variation in sex steroid levels. For instance, Asian men in Hong Kong and Japan, but not in the United States, had total testosterone levels approximately 20% higher than other groups. <sup>[9]</sup> Age-adjusted mean DHEA-S levels were 20% higher in Swedish men compared to U.S. Caucasians. <sup>[9]</sup>                                                                                                                                 |

## Experimental Protocols

The quantification of **Androsterone sulfate** and its precursors is critical for research and clinical diagnostics. The two primary methodologies employed are immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS).

### Immunoassay

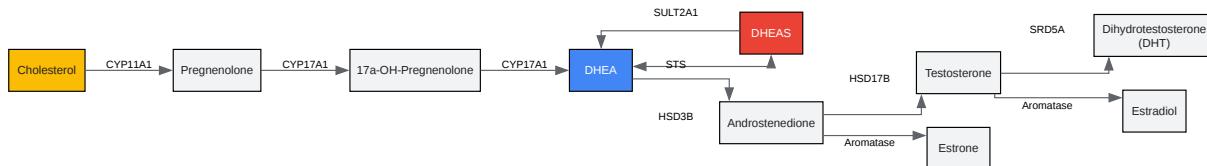
Immunoassays are widely used for routine clinical measurement of DHEA-S. These methods are typically automated and offer high throughput.

- Principle: Competitive binding immunoenzymatic assay.<sup>[10]</sup>
- Procedure:
  - A serum sample is introduced to a reaction vessel.

- A known quantity of a labeled DHEA-S analog (e.g., enzyme-linked) and a specific antibody are added.
- The DHEA-S in the sample competes with the labeled analog for binding sites on the antibody.
- The amount of bound labeled analog is inversely proportional to the concentration of DHEA-S in the sample.
- Limitations: Non-extraction testosterone immunoassays can be nonspecific due to interference from closely related steroids like DHEA-S.[11]

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for steroid hormone analysis due to its high specificity and sensitivity.[11]

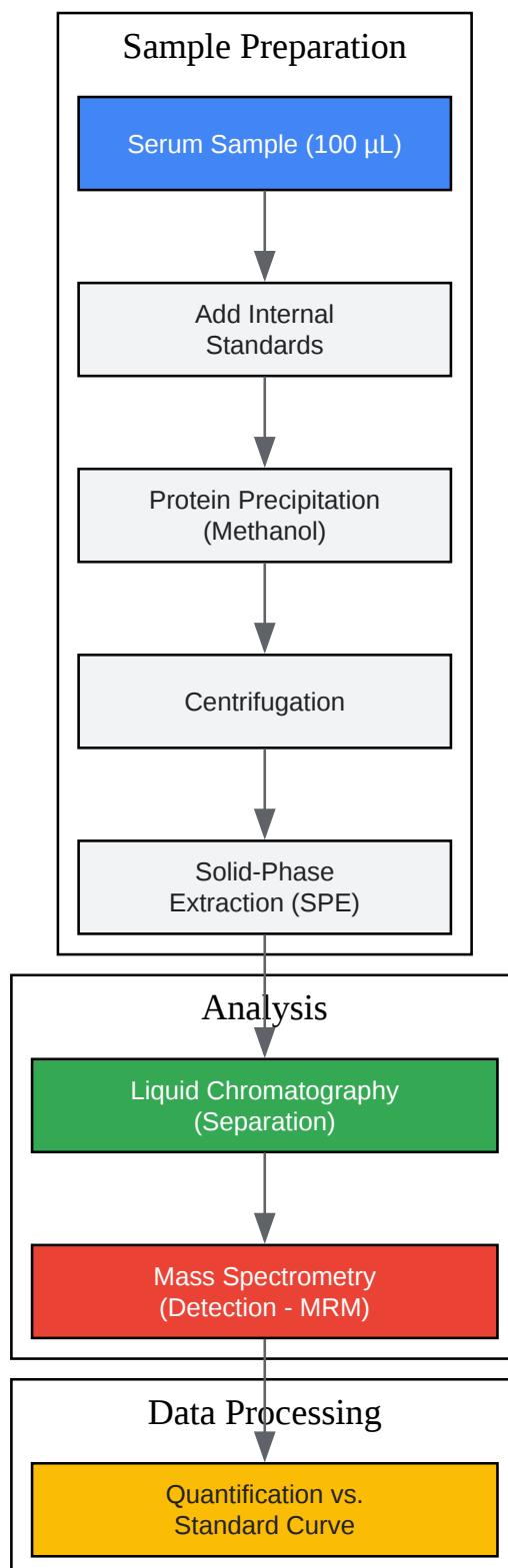

- Principle: This method provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection.[12]
- Sample Preparation and Extraction:
  - To 100  $\mu$ L of serum, 25  $\mu$ L of an internal standard solution (containing isotopically labeled analogs like testosterone- $^{13}\text{C}_3$ , androstenedione- $^{13}\text{C}_3$ , and DHEAS- $^2\text{H}_5$ ) is added.[12]
  - 200  $\mu$ L of methanol and 550  $\mu$ L of water are added, and the sample is mixed.[12]
  - The sample is centrifuged to precipitate proteins.[12]
  - The supernatant is then subjected to solid-phase extraction (SPE) for further purification. [12]
- Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different steroids are separated based on their physicochemical properties as they pass through a column.

- Mass Spectrometric Detection: The separated steroids are ionized and detected by a mass spectrometer. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte and its internal standard, ensuring high specificity and accurate quantification.[12]
- Analytical Sensitivity: This method can achieve precise quantification at low concentrations, for example, 0.14  $\mu$ mol/L for DHEA-S.

## Mandatory Visualizations

### Signaling Pathway of Androgen Synthesis

The following diagram illustrates the synthesis pathway of androgens from cholesterol, highlighting the production of DHEA, DHEA-S, and their conversion to more potent androgens. [1][13][14]




[Click to download full resolution via product page](#)

Caption: Androgen synthesis pathway from cholesterol.

## Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantification of **Androsterone sulfate** (and other androgens) using Liquid Chromatography-Mass Spectrometry.



[Click to download full resolution via product page](#)

Caption: Workflow for androgen analysis by LC-MS/MS.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Dehydroepiandrosterone sulfate - Wikipedia [en.wikipedia.org]
- 3. Age changes and sex differences in serum dehydroepiandrosterone sulfate concentrations throughout adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The influence of age and gender on serum dehydroepiandrosterone sulphate (DHEA-S), IL-6, IL-6 soluble receptor (IL-6 sR) and transforming growth factor beta 1 (TGF- $\beta$ 1) levels in normal healthy blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship of circulating dehydroepiandrosterone, testosterone, and estradiol to stages of the menopausal transition and ethnicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. How To Interpret Your DHEAS Test Results [rupahealth.com]
- 9. Evidence for Geographical and Racial Variation in Serum Sex Steroid Levels in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Androsterone Sulfate Levels Across Diverse Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212888#comparative-analysis-of-androsterone-sulfate-levels-in-different-populations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)